Prasugrel hydrochloride
概要
説明
Prasugrel hydrochloride is a thienopyridine derivative and a prodrug that is used as a platelet activation and aggregation inhibitor. It is primarily used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome, including unstable angina, non-ST-elevation myocardial infarction, and ST-elevation myocardial infarction . This compound is marketed under the brand names Effient and Efient .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of prasugrel hydrochloride involves several steps. A common method includes condensing halogen-substituted cyclopropyl-2-fluorobenzyl ketone with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one to obtain a condensation product. This product is then mixed with an acetylation agent in solvents like toluene or dimethylformamide to produce prasugrel .
Industrial Production Methods: For industrial production, prasugrel base is dissolved or suspended in an organic solvent and treated with hydrochloric acid dissolved in an organic solvent or water. The resulting product crystallizes, optionally due to the addition of a co-solvent such as ethyl or isopropyl acetate . Another method involves adding a prasugrel solution into a hydrochloric acid solution and conducting the reaction to obtain this compound .
化学反応の分析
反応の種類: プラグレル塩酸塩は、加水分解、酸化、アセチル化など、いくつかの種類の化学反応を起こします。
一般的な試薬および条件:
加水分解: プラグレルは、ヒトカルボキシルエステラーゼ2によって腸内でチオラクトンに迅速に加水分解されます.
酸化およびアセチル化: 中間体チオラクトンは、肝臓のシトクロムP450酵素によってさらに活性代謝物であるR-138727に代謝されます.
主な生成物: これらの反応から生成される主な生成物は、プラグレルの薬理作用の原因となる活性代謝物R-138727です .
4. 科学研究への応用
プラグレル塩酸塩は、化学、生物学、医学、および産業の分野における科学研究に幅広い応用があります。
科学的研究の応用
Prasugrel hydrochloride has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
プラグレル塩酸塩は、活性型であるR-138727に代謝されるプロドラッグです。この活性代謝物は、血小板上のP2Y12型アデノシン二リン酸受容体に不可逆的に結合し、糖タンパク質GPIIb/IIIa受容体複合体の活性化を阻害します。 この阻害は、アデノシン二リン酸媒介の血小板活性化および凝集を阻害し、それによって血栓性心血管イベントのリスクを軽減します .
類似化合物との比較
プラグレル塩酸塩は、チクロピジンやクロピドグレルなどの他のチエノピリジン誘導体と比較されます。
チクロピジン: 作用機序は似ていますが、好中球減少症などの副作用のリスクが高い、古い抗血小板剤.
クロピドグレル: メタボリック活性化を必要とするが、プラグレルに比べて作用開始が遅い、広く使用されている別の抗血小板剤.
チカグレロおよびカングレロ: メタボリック活性化を必要とせず、作用開始が速い、非チエノピリジン系抗血小板剤.
プラグレル塩酸塩は、血小板凝集を迅速かつ持続的に阻害するという点でユニークであり、特定の臨床状況では好ましい選択肢となっています .
特性
IUPAC Name |
[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;/h2-5,10,13,19H,6-9,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALHGCPDPSNJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049067 | |
Record name | Prasugrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389574-19-0 | |
Record name | Prasugrel hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=389574-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prasugrel Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389574190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prasugrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetoxy-5-(α-cyclopropyl-carbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRASUGREL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G89JQ59I13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Prasugrel Hydrochloride exert its antiplatelet effect?
A1: this compound itself is a prodrug, meaning it's inactive until metabolized in the body. It's rapidly metabolized to its active form, which then irreversibly binds to the P2Y12 receptor on the surface of platelets. [] This binding prevents adenosine diphosphate (ADP) from activating the P2Y12 receptor, ultimately inhibiting platelet activation and aggregation. [, ]
Q2: What makes this compound's action distinct from other thienopyridines like Clopidogrel?
A2: While both this compound and Clopidogrel target the P2Y12 receptor, this compound demonstrates a faster onset of action and more consistent platelet inhibition. [] This difference stems from this compound's more efficient metabolic pathway, which bypasses some of the limitations observed with Clopidogrel's metabolism, such as the influence of CYP2C19 genetic polymorphisms. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H20ClFNO3S, and its molecular weight is 409.9 g/mol. [, ]
Q4: Which spectroscopic techniques are commonly employed to characterize this compound?
A4: Researchers utilize various spectroscopic methods to analyze this compound, including:
- Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule. [, , ]
- Raman spectroscopy: Offers complementary information to IR, particularly useful for identifying different polymorphic forms. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of this compound. [, ]
- Mass Spectrometry (MS): Employed for molecular weight determination and identification of impurities. [, ]
- X-ray powder diffraction (XRPD): Essential for characterizing different crystalline forms (polymorphs) of this compound. [, , , , ]
Q5: How stable is this compound, and what factors can affect its stability?
A5: this compound exhibits some hygroscopic properties, meaning it tends to absorb moisture from the environment. [] This characteristic necessitates careful handling and storage conditions during manufacturing and formulation. Factors like temperature, humidity, pH, and excipients can all influence its stability. []
Q6: What formulation strategies are employed to enhance this compound's stability, solubility, or bioavailability?
A6: Researchers have explored several approaches to optimize this compound formulation, including:
- Solid dispersions: These formulations disperse this compound in a carrier matrix to enhance its dissolution rate and, consequently, its bioavailability. []
- Nanosuspensions: Reducing this compound's particle size to the nanoscale can significantly improve its dissolution rate and oral bioavailability. []
- Pellets: Multi-particulate systems like pellets offer the advantage of a more consistent drug release profile and potentially improved bioavailability. []
- Selection of excipients: Careful selection of excipients during tablet formulation plays a crucial role in ensuring the drug's stability and controlling its release. [, , ]
Q7: How is this compound absorbed and metabolized in the body?
A7: this compound is rapidly absorbed following oral administration and undergoes swift hydrolysis in the gut to form its active metabolite. [, ] This active metabolite then irreversibly inhibits the P2Y12 receptor on platelets. [] The liver plays a key role in the subsequent metabolism and elimination of this compound. []
Q8: Why is the dissolution rate of this compound a critical factor in its efficacy?
A8: As a poorly water-soluble drug, this compound's dissolution rate in the gastrointestinal tract directly impacts its absorption and overall bioavailability. [] A slow dissolution rate can lead to variable drug plasma levels and, consequently, suboptimal therapeutic effects. []
Q9: What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?
A9: Various analytical methods are employed for this compound quantification, including:
- High-Performance Liquid Chromatography (HPLC): This widely used technique allows for separation and quantification of this compound and its related substances in complex mixtures like pharmaceutical formulations. [, , , ]
- Ultra-Performance Liquid Chromatography (UPLC): Offers enhanced sensitivity and resolution compared to traditional HPLC, enabling the detection and quantification of even trace amounts of impurities. []
- Spectrophotometry: Provides a simpler and more cost-effective approach for this compound quantification, relying on the drug's absorbance of light at specific wavelengths. [, ]
- Ion-selective electrodes: Offer a highly selective and sensitive method for this compound determination, even in the presence of potential interfering substances. []
Q10: How are analytical methods for this compound validated to ensure accurate and reliable results?
A10: Analytical method validation is crucial to guarantee the accuracy, precision, and reliability of this compound quantification. Validation typically involves assessing parameters such as:
- Specificity: The ability of the method to differentiate this compound from other components in the sample matrix. [, ]
- Linearity: The proportional relationship between the drug's concentration and the analytical signal over a defined range. [, , , , , , ]
- Accuracy: The closeness of the measured value to the true value. [, , ]
- Precision: The degree of agreement among individual test results obtained under stipulated conditions. [, , , , ]
- Range: The interval between the upper and lower concentrations of analyte within which the method provides acceptable accuracy, precision, and linearity. [, ]
- Robustness: The method's capacity to remain unaffected by small but deliberate variations in method parameters. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。